N-Nitro-diphenylamine

Vue d'ensemble

Description

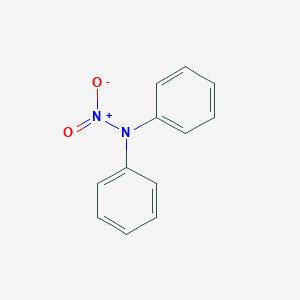

N-Nitro-diphenylamine is an organic compound with the chemical formula C12H10N2O2. It is a nitrated derivative of diphenylamine and is typically found in the form of red flakes or powder. This compound is polar but hydrophobic and is primarily used as a stabilizer in explosives and propellants to extend their shelf life by trapping nitrogen oxides released during decomposition .

Méthodes De Préparation

N-Nitro-diphenylamine can be synthesized through various methods. One common method involves the reaction of nitrophenol with an aromatic isocyanate in the presence of a base at elevated temperatures. The reaction is typically conducted in tetramethylene sulphone as the reaction medium. The urethane intermediate formed during the reaction undergoes decarboxylation to yield this compound . Another method involves the reduction of nitrobenzene to phenylammonium ions using a mixture of tin and concentrated hydrochloric acid, followed by further reactions to obtain the desired compound .

Analyse Des Réactions Chimiques

N-Nitro-diphenylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso derivatives.

Reduction: Electrolysis in a nearly neutral reaction medium can partially reduce this compound to nitroso diphenylamine.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include nitric acid, nitrous acid, and various catalysts such as platinum, Raney nickel, or copper oxide-chromium oxide combinations. The major products formed from these reactions include nitroso derivatives and other nitrated compounds .

Applications De Recherche Scientifique

N-Nitro-diphenylamine has several scientific research applications, including:

Medicine: Its derivatives are studied for potential therapeutic applications due to their unique chemical properties.

Mécanisme D'action

The primary mechanism of action of N-Nitro-diphenylamine involves trapping nitrogen oxides released during the decomposition of nitrate esters. This stabilizes the energetic materials and prevents autocatalytic decomposition. The compound reacts with nitrogen oxides to form stable nitroso derivatives, thereby inhibiting further decomposition reactions .

Comparaison Avec Des Composés Similaires

N-Nitro-diphenylamine is similar to other nitrated derivatives of diphenylamine, such as:

2-Nitrodiphenylamine: Used as a stabilizer for nitrate ester-based energetic materials.

N-Nitrosodiphenylamine: Another stabilizer with similar applications.

4-Nitrodiphenylamine: Used as a stabilizer for propellants and explosives.

Compared to these compounds, this compound is unique in its specific reaction conditions and the types of derivatives it forms, making it particularly effective in certain stabilization applications.

Activité Biologique

N-Nitro-diphenylamine (NDPA) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of NDPA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to a diphenylamine structure. Its molecular formula is with a molecular weight of approximately 218.22 g/mol. The nitro group significantly influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of NDPA can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : NDPA has been shown to interact with various enzymes, potentially acting as an inhibitor due to the electron-withdrawing nature of the nitro group. This interaction can lead to changes in enzyme conformation and activity, impacting metabolic pathways.

- Antineoplastic Properties : Nitro compounds, including NDPA, exhibit antineoplastic effects by inducing apoptosis in cancer cells. The mechanism often involves the formation of reactive intermediates that can damage cellular components such as DNA.

- Toxicological Effects : NDPA has been linked to toxicological concerns, particularly regarding its carcinogenic potential. Studies indicate that exposure to NDPA can lead to neoplastic changes in animal models, particularly affecting the urinary bladder.

Case Studies and Experimental Data

- Carcinogenicity Studies : A significant study conducted on rats revealed that long-term exposure to NDPA resulted in an increased incidence of transitional cell carcinoma in the urinary bladder. Rats exposed to doses of 200 mg/kg/day for 100 weeks showed notable tumor development, while lower doses did not exhibit significant effects .

- Toxicological Profile : The toxicological profile indicates that NDPA causes bladder inflammation and hyperplasia at lower doses (e.g., 183 mg/kg/day) within just two weeks of exposure. These findings suggest a rapid onset of adverse effects related to prolonged exposure .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the diphenylamine structure can influence the biological activity of nitro derivatives. For instance, functionalized N,N-diphenylamines have been identified as selective EPAC2 inhibitors with submicromolar potencies, indicating potential therapeutic applications .

Table 1: IC50 Values for N,N-Diphenylamines

| Compound | IC50 (μM) - EPAC2 | IC50 (μM) - EPAC1 |

|---|---|---|

| 12 | 3.6 ± 1.0 | NE |

| 15 | 1.0 ± 0.1 | NE |

| 27 | 1.3 ± 0.2 | NE |

| 31 | 1.7 ± 0.3 | NE |

| ESI-09 | 4.4 ± 0.5 | 10.8 ± 0.6 |

NE = No Effect at up to 100 μM .

Table 2: Toxicity Levels from Animal Studies

| Study Reference | Dose (mg/kg/day) | Duration (weeks) | Observed Effects |

|---|---|---|---|

| Cardy et al., 1979 | 200 | 100 | Transitional cell carcinoma |

| Dodd et al., 2013 | 183 | 2 | Urinary bladder hyperplasia |

| NCI, 1979 | Various | Chronic | Bladder inflammation and tumors |

Propriétés

IUPAC Name |

N,N-diphenylnitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLBVKUPVXVTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566270 | |

| Record name | N,N-Diphenylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31432-60-7 | |

| Record name | N,N-Diphenylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.